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molecular formula C9H7F3O2 B2641188 4-(2,2,2-Trifluoroethoxy)benzaldehyde CAS No. 76579-46-9

4-(2,2,2-Trifluoroethoxy)benzaldehyde

Cat. No. B2641188
M. Wt: 204.148
InChI Key: VQGWQLMGMVUITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04575560

Procedure details

Potassium hydroxide pellets (85%, 13.2 g, 0.2 mol) are added to 4-hydroxybenzaldehyde (24.4 g, 0.2 mol) and 18-crown-6 (2.6 g, 5% mol) in diglyme (150 mL). The red reaction mixture is stirred for 16 hours at room temperature and then a solution of 2,2,2-trifluoroethyl-p-toluenesulfonate (50.8 g, 0.2 mol) in diglyme (100 mL) is added over 30 minutes, after which the mixture is allowed to stir at room temperature for 45 minutes. The resulting suspension is then heated at reflux for 24 hours. The mixture is cooled to 10° C. and poured into ice water (1300 mL). The organic materials are extracted with ether (4×200 mL), and the extracts washed with 5% sodium hydroxide (2×100 mL), water (2×100 mL) and saturated sodium chloride (1×100 mL), and dried over MgSO4. Evaporation of the ether gives an amber oil which is purified by high performance liquid chromatography using silica gel on a Waters 500 unit and 50:50 hexane and methylene chloride as eluant to give 12.3 g of the title product with Rf 0.25. Anal. Calcd for C9H7F3O2 (204.15) C, 52.94; H, 3.43. Found C, 52.04; H, 3.59.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
1300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[OH:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1.C1OCCOCCOCCOCCOCCOC1.[F:30][C:31]([F:45])([F:44])[CH2:32]OS(C1C=CC(C)=CC=1)(=O)=O>COCCOCCOC>[F:30][C:31]([F:45])([F:44])[CH2:32][O:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
24.4 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
2.6 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
150 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
50.8 g
Type
reactant
Smiles
FC(COS(=O)(=O)C1=CC=C(C=C1)C)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
COCCOCCOC
Step Three
Name
ice water
Quantity
1300 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The red reaction mixture
STIRRING
Type
STIRRING
Details
to stir at room temperature for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension is then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 10° C.
EXTRACTION
Type
EXTRACTION
Details
The organic materials are extracted with ether (4×200 mL)
WASH
Type
WASH
Details
the extracts washed with 5% sodium hydroxide (2×100 mL), water (2×100 mL) and saturated sodium chloride (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the ether
CUSTOM
Type
CUSTOM
Details
gives an amber oil which
CUSTOM
Type
CUSTOM
Details
is purified by high performance liquid chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(COC1=CC=C(C=O)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: CALCULATEDPERCENTYIELD 30.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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